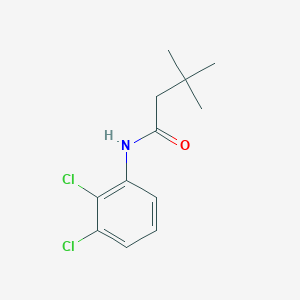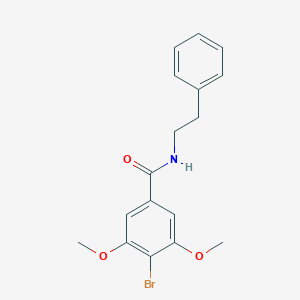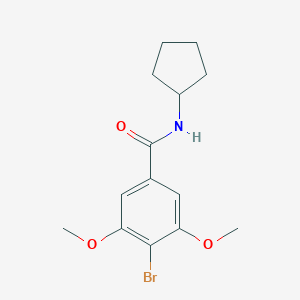
N-(2,3-dichlorophenyl)-3,3-dimethylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dichlorophenyl)-3,3-dimethylbutanamide, commonly known as DDC or Dichlorvos, is a widely used organophosphate insecticide. It is a colorless liquid with a strong odor and is highly toxic to insects and mammals. The chemical has been extensively studied for its synthesis, mechanism of action, and biochemical and physiological effects.
Wirkmechanismus
DDC acts as an acetylcholinesterase inhibitor, which leads to the accumulation of acetylcholine in the synaptic cleft. This results in overstimulation of the nervous system, leading to paralysis and death of the insect. The mechanism of action of DDC has been extensively studied, and various studies have been conducted to understand the molecular basis of its activity.
Biochemical and Physiological Effects:
DDC has been shown to have a range of biochemical and physiological effects on insects and mammals. It has been shown to affect the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and carboxylesterase. DDC has also been shown to affect the levels of neurotransmitters in the brain, including acetylcholine, dopamine, and serotonin.
Vorteile Und Einschränkungen Für Laborexperimente
DDC has several advantages as an insecticide for use in laboratory experiments. It is highly effective at low concentrations and has a relatively short half-life, which allows for precise control of exposure. However, DDC has several limitations, including its high toxicity to mammals, which can make it difficult to work with in laboratory settings.
Zukünftige Richtungen
There are several future directions for research on DDC. One area of research is the development of new synthesis methods to improve the yield and purity of the product. Another area of research is the development of new insecticides based on the molecular structure of DDC. Finally, further research is needed to understand the long-term effects of DDC exposure on human health and the environment.
Conclusion:
In conclusion, DDC is a widely used organophosphate insecticide that has been extensively studied for its synthesis, mechanism of action, and biochemical and physiological effects. It has several advantages as an insecticide for use in laboratory experiments but also has several limitations. There are several future directions for research on DDC, including the development of new synthesis methods and the development of new insecticides based on its molecular structure.
Synthesemethoden
DDC is synthesized by the reaction of 2,3-dichlorophenol with 3,3-dimethylbutanoyl chloride in the presence of a base. The reaction yields DDC as a colorless liquid with a boiling point of 90-92°C. The synthesis of DDC has been extensively studied, and various modifications have been made to improve the yield and purity of the product.
Wissenschaftliche Forschungsanwendungen
DDC has been widely used in scientific research for its insecticidal properties. It has been used to study the effects of organophosphate insecticides on insects and mammals. DDC has also been used as a model compound to study the metabolism and toxicity of organophosphate insecticides in the body.
Eigenschaften
Produktname |
N-(2,3-dichlorophenyl)-3,3-dimethylbutanamide |
|---|---|
Molekularformel |
C12H15Cl2NO |
Molekulargewicht |
260.16 g/mol |
IUPAC-Name |
N-(2,3-dichlorophenyl)-3,3-dimethylbutanamide |
InChI |
InChI=1S/C12H15Cl2NO/c1-12(2,3)7-10(16)15-9-6-4-5-8(13)11(9)14/h4-6H,7H2,1-3H3,(H,15,16) |
InChI-Schlüssel |
FLWNKCQOFCLIRS-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CC(=O)NC1=C(C(=CC=C1)Cl)Cl |
Kanonische SMILES |
CC(C)(C)CC(=O)NC1=C(C(=CC=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-(benzyloxy)phenyl]-4-(3-methoxyphenyl)-1-piperazinecarboxamide](/img/structure/B253178.png)




![N-[2-(2-thienyl)ethyl]-1-naphthamide](/img/structure/B253199.png)




![4-bromo-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253212.png)

